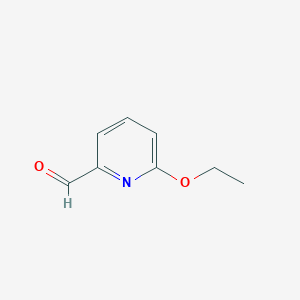

6-Ethoxypyridine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWZDKXPVBFYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665485 | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85259-47-8 | |

| Record name | 6-Ethoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85259-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-ethoxypyridine-2-carbaldehyde chemical properties

An In-Depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. As a member of the pyridine aldehyde family, its unique electronic and structural features—a nitrogen-containing aromatic ring, a reactive aldehyde functional group, and a lipophilic ethoxy substituent—make it a versatile intermediate for constructing complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a clear yellow to orange or brown liquid.[3] The physical properties are a direct consequence of its molecular structure: the polar pyridine-aldehyde core combined with the moderately nonpolar ethoxy group. This combination influences its boiling point, density, and solubility characteristics.

| Property | Value | Source |

| CAS Number | 54221-96-4 | [3][4][5] |

| Molecular Formula | C₇H₇NO₂ | [3][5] |

| Molecular Weight | 137.14 g/mol | [5] |

| Appearance | Clear yellow to orange to brown liquid | [3] |

| Boiling Point | 103-104 °C at 20 mmHg | [5] |

| Density | 1.140 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.5280-1.5340 | [3][5] |

| SMILES | COC1=CC=CC(C=O)=N1 | [3] |

| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [3][5] |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent signal is the strong, sharp absorption from the carbonyl (C=O) group of the aldehyde.

-

~2850 and ~2750 cm⁻¹ : C-H stretch of the aldehyde proton (a characteristic doublet).

-

1700-1720 cm⁻¹ : A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.[6]

-

~3050-3100 cm⁻¹ : Aromatic C-H stretching.

-

~2850-2980 cm⁻¹ : Aliphatic C-H stretching from the ethoxy group.[6]

-

~1580-1600 cm⁻¹ : C=C and C=N stretching vibrations within the pyridine ring.

-

~1250 cm⁻¹ : Asymmetric C-O-C stretching of the ethoxy ether linkage.

-

~1040 cm⁻¹ : Symmetric C-O-C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectrum (Predicted):

-

δ ~9.9-10.1 ppm (s, 1H) : The deshielded aldehyde proton (-CHO).

-

δ ~7.8-8.0 ppm (m, 1H) : Aromatic proton at the C4 position, experiencing complex splitting.

-

δ ~7.4-7.6 ppm (m, 1H) : Aromatic proton at the C3 or C5 position.

-

δ ~6.8-7.0 ppm (m, 1H) : Aromatic proton at the C3 or C5 position, shifted upfield due to the electron-donating ethoxy group.

-

δ ~4.4-4.6 ppm (q, 2H) : Methylene protons (-OCH₂CH₃) of the ethoxy group, split into a quartet by the adjacent methyl group.

-

δ ~1.4-1.6 ppm (t, 3H) : Methyl protons (-OCH₂CH₃) of the ethoxy group, split into a triplet by the adjacent methylene group.

¹³C NMR Spectrum (Predicted):

-

δ ~193 ppm : Aldehyde carbonyl carbon (C=O).

-

δ ~164 ppm : C6 carbon attached to the oxygen of the ethoxy group.

-

δ ~152 ppm : C2 carbon attached to the aldehyde group.

-

δ ~138 ppm : Aromatic CH carbon (C4).

-

δ ~118 ppm : Aromatic CH carbon (C3 or C5).

-

δ ~110 ppm : Aromatic CH carbon (C3 or C5).

-

δ ~62 ppm : Methylene carbon of the ethoxy group (-OCH₂).

-

δ ~14 ppm : Methyl carbon of the ethoxy group (-CH₃).

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely include:

-

Loss of H• (m/z = 136) : From the aldehyde, forming a stable acylium ion.

-

Loss of •CH₃ (m/z = 122) : From the ethoxy group.

-

Loss of C₂H₅O• (m/z = 92) : Cleavage of the ethoxy group.

-

Loss of CO (m/z = 109) : From the aldehyde group, a common fragmentation for aldehydes.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyridine aldehydes like this compound typically involves the oxidation of the corresponding alcohol or methylpyridine precursor.[7] A common laboratory-scale approach is the oxidation of (6-ethoxypyridin-2-yl)methanol.

Caption: General synthetic logic for pyridine-2-carbaldehydes.

Exemplary Protocol: Swern Oxidation of (6-ethoxypyridin-2-yl)methanol

This protocol describes a widely used method for oxidizing primary alcohols to aldehydes under mild conditions, preventing over-oxidation to the carboxylic acid.

-

System Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels is placed under an inert atmosphere (Nitrogen or Argon).

-

Oxalyl Chloride Addition : A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using an acetone/dry ice bath.

-

Activator Addition : A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition : A solution of (6-ethoxypyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -60 °C. The reaction is stirred for 1 hour at -78 °C.

-

Quenching : Triethylamine (Et₃N, 5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

Work-up : The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure this compound.

Key Reactions

The reactivity of this compound is dominated by its aldehyde functionality, which is a prime target for nucleophilic attack.

-

Schiff Base Formation : Reacts readily with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[7]

-

Wittig Reaction : Undergoes reaction with phosphorus ylides to form substituted alkenes, allowing for carbon chain extension.

-

Reductive Amination : A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.

-

Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Oxidation : Can be oxidized to the corresponding 6-ethoxypyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

Caption: Major reaction pathways for this compound.

Applications in Research and Drug Development

The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][8] this compound is a valuable precursor in this field for several reasons:

-

Scaffold for Drug Candidates : It serves as a starting point for synthesizing molecules targeting a wide range of diseases. The pyridine core is found in drugs for cancer, hypertension, and infectious diseases.[2][8]

-

Versatile Chemical Handle : The aldehyde group allows for facile derivatization, enabling the rapid generation of chemical libraries for high-throughput screening.

-

Modulation of Properties : The ethoxy group at the 6-position increases lipophilicity compared to its methoxy or hydroxy analogs, which can be strategically used to improve a drug candidate's pharmacokinetic profile (e.g., cell membrane permeability, metabolic stability).

-

Ligand Synthesis : The parent compound, pyridine-2-carbaldehyde, is well-known for forming robust bidentate ligands with metal ions.[7] Similarly, this compound and its imine derivatives can be used to synthesize novel coordination complexes with unique catalytic or material properties.[9]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification : It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.[10]

-

In case of Exposure :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion : Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a high-value chemical intermediate with a rich profile of properties and reactivity. Its strategic combination of a pyridine core, a versatile aldehyde handle, and a property-modulating ethoxy group makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. A thorough understanding of its chemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 6-Methoxypyridine-2-carboxaldehyde, 96% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 6-Methoxypyridine-2-carbaldehyde | 54221-96-4 [chemicalbook.com]

- 5. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 7. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. geneseo.edu [geneseo.edu]

6-ethoxypyridine-2-carbaldehyde spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₈H₉NO₂), a heterocyclic building block of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth interpretation grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure—specifically the interplay between the pyridine ring, the electron-withdrawing aldehyde, and the electron-donating ethoxy group—and its characteristic spectral signatures. This guide includes detailed, field-proven protocols for data acquisition and presents predicted data in a structured format to serve as a reliable reference for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to understanding its spectroscopic output. The molecule consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with an ethoxy group.

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is electronegative, influencing the electron density distribution and thus the chemical shifts of the ring protons and carbons.[1][2]

-

Carbaldehyde Group (-CHO): An electron-withdrawing group that strongly deshields the adjacent proton and carbon atoms. Its carbonyl (C=O) bond provides a highly characteristic signal in IR spectroscopy.[3]

-

Ethoxy Group (-OCH₂CH₃): An electron-donating group that increases electron density on the ring, particularly at the ortho and para positions, leading to shielding effects observed in NMR spectroscopy.

The relative positions of these functional groups dictate the electronic environment of each atom, leading to a unique and predictable spectroscopic fingerprint.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethoxypyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and accessible synthetic protocol, starting from common precursors. It offers an in-depth analysis of the characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental framework and the theoretical underpinnings for the synthesis and analysis of this important molecule.

Introduction: The Significance of Substituted Pyridine Scaffolds

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs.[1] The nitrogen atom in the ring acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule. Specifically, 2-formylpyridine derivatives, such as this compound, are highly versatile intermediates. The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2]

The introduction of an ethoxy group at the 6-position of the pyridine ring modulates the electronic properties of the aldehyde and can enhance metabolic stability by blocking a potential site of oxidation. Aldehyde oxidases (AOXs), which are important in the Phase I metabolism of many drugs, are known to oxidize aromatic aldehydes.[3] The strategic placement of substituents can therefore be a key element in drug design. This guide provides the necessary detail for the reliable synthesis and rigorous characterization of this compound, facilitating its use in drug discovery and development programs.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available 2-chloro-6-methylpyridine.

Overall Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the synthesis of the precursor, 2-ethoxy-6-methylpyridine. This is accomplished via a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Sodium ethoxide, a strong nucleophile, is used to displace the chloride, yielding the desired ethoxy-substituted pyridine. Ethanol serves as both the source of the ethoxide and the solvent for the reaction.

Step 2: Oxidation of the Methyl Group

The second and final step is the selective oxidation of the methyl group at the 2-position to an aldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and reliable method for the oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring.[4][5] This reagent is particularly effective for this transformation, often providing the desired aldehyde in good yield with minimal over-oxidation to the carboxylic acid.[4][6] The reaction is typically carried out in a solvent such as 1,4-dioxane at reflux.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of 2-Ethoxy-6-methylpyridine

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

-

Sodium Ethoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Addition of Starting Material: Once the sodium has fully dissolved and the solution has cooled slightly, add 2-chloro-6-methylpyridine (12.75 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water (100 mL) to quench any unreacted sodium ethoxide.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield 2-ethoxy-6-methylpyridine as a colorless oil.

Synthesis of this compound (Riley Oxidation)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-6-methylpyridine (6.85 g, 0.05 mol) in 1,4-dioxane (100 mL).

-

Addition of Oxidant: Add selenium dioxide (6.1 g, 0.055 mol) to the solution.

-

Reaction: Heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with a small amount of 1,4-dioxane.

-

Solvent Removal: Combine the filtrate and washings and remove the 1,4-dioxane under reduced pressure.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate, e.g., starting from 9:1) to afford this compound as a pale yellow oil.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Expected Value |

| Appearance | Pale yellow oil |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | s (singlet) | - |

| Pyridine H-4 | 7.7 - 7.9 | t (triplet) | ~7.8 |

| Pyridine H-5 | 7.2 - 7.4 | d (doublet) | ~7.5 |

| Pyridine H-3 | 6.8 - 7.0 | d (doublet) | ~8.1 |

| Ethoxy (-OCH₂CH₃) | 4.3 - 4.5 | q (quartet) | ~7.0 |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | t (triplet) | ~7.0 |

Interpretation:

-

The downfield singlet between 9.8 and 10.0 ppm is highly characteristic of the aldehyde proton.

-

The three aromatic protons on the pyridine ring will appear as a triplet and two doublets, consistent with a 2,6-disubstituted pyridine system.

-

The ethoxy group will present as a quartet for the methylene protons (adjacent to three methyl protons) and a triplet for the methyl protons (adjacent to two methylene protons).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Pyridine C-6 (-OEt) | 163 - 166 |

| Pyridine C-2 (-CHO) | 152 - 155 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-3 | 118 - 121 |

| Pyridine C-5 | 110 - 113 |

| Ethoxy (-OCH₂) | 61 - 64 |

| Ethoxy (-CH₃) | 14 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8][9]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch (aldehyde) | 1700 - 1715 | Strong |

| C-H Stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium, sharp |

| C=N, C=C Stretch (pyridine ring) | 1580 - 1610 | Medium to strong |

| C-O Stretch (ethoxy) | 1240 - 1260 | Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

Interpretation:

-

A strong, sharp peak around 1705 cm⁻¹ is definitive for the carbonyl (C=O) stretch of an aromatic aldehyde.[7][9]

-

The presence of two medium, sharp peaks around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of the aldehyde group and are crucial for distinguishing it from a ketone.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 151.16

-

Key Fragmentation Pathways: The pyridine ring is relatively stable, but fragmentation is expected to occur at the substituents.[10][11] Common fragmentation patterns include the loss of the ethoxy group (-•OCH₂CH₃) or the aldehyde group (-•CHO).

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound. The presented two-step synthesis is efficient and utilizes common laboratory reagents. Furthermore, a comprehensive analytical workflow has been detailed to ensure the unambiguous characterization and quality control of the final product. The information contained herein should serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry, enabling the proficient preparation and application of this versatile heterocyclic intermediate.

References

- 1. dovepress.com [dovepress.com]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 5. Riley oxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

The Strategic Role of 6-Methoxypyridine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide

Introduction

In the landscape of contemporary medicinal chemistry, the pyridine scaffold stands as a cornerstone of molecular design, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the development of novel drugs.[1] This guide focuses on a particularly valuable derivative, 6-methoxypyridine-2-carbaldehyde (CAS Number: 54221-96-4 ), a key building block in the synthesis of complex, biologically active molecules. It is worth noting that while the user query specified "6-ethoxypyridine-2-carbaldehyde," the preponderance of scientific literature and chemical supplier data points towards the widespread use and availability of the methoxy analogue. This suggests a likely misnomer in the original query, and as such, this guide will focus on the well-documented methoxy derivative.

This document will provide an in-depth exploration of 6-methoxypyridine-2-carbaldehyde, from its fundamental chemical structure and properties to its synthesis and critical applications in the pharmaceutical industry, particularly in the realm of drug development. The insights provided herein are curated for researchers, scientists, and professionals in the field, offering a blend of technical data and strategic perspectives on its utilization.

Molecular Structure and Physicochemical Properties

The foundational element of 6-methoxypyridine-2-carbaldehyde's utility lies in its distinct molecular architecture. The pyridine ring, an aromatic heterocycle, is functionalized with a methoxy group at the 6-position and a carbaldehyde (aldehyde) group at the 2-position. This arrangement imparts a unique reactivity profile, with the aldehyde serving as a versatile handle for a wide array of chemical transformations, and the methoxy group influencing the electronic characteristics of the pyridine ring.

Figure 1: Chemical structure of 6-methoxypyridine-2-carbaldehyde.

A summary of its key physicochemical properties is presented in the table below, providing a quantitative basis for its handling and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 54221-96-4 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Clear yellow to orange to brown liquid | [2] |

| Density | 1.140 g/mL at 25 °C | |

| Boiling Point | 103-104 °C at 20 mmHg | |

| Flash Point | 81 °C (closed cup) | |

| Refractive Index | n20/D 1.532 | |

| SMILES | COC1=CC=CC(C=O)=N1 | [2] |

| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [2] |

Synthesis of 6-Methoxypyridine-2-carbaldehyde: A Methodological Approach

The synthesis of 6-methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. A common and effective strategy involves the oxidation of the corresponding alcohol, 6-methoxypyridin-2-yl)methanol, or the direct formylation of a suitable pyridine precursor. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

One illustrative and reliable method involves the directed ortho-metalation of a methoxypyridine derivative followed by formylation. This approach offers high regioselectivity, a critical factor in the synthesis of substituted pyridines.

Figure 2: Synthetic workflow for 6-methoxypyridine-2-carbaldehyde.

Experimental Protocol: Synthesis via Directed Ortho-Metalation and Formylation

This protocol describes a representative lab-scale synthesis of 6-methoxypyridine-2-carbaldehyde from 2-bromo-6-methoxypyridine.

Materials:

-

2-Bromo-6-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-bromo-6-methoxypyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete metal-halogen exchange, forming the 6-methoxy-2-lithiopyridine intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 6-methoxypyridine-2-carbaldehyde as a yellow to brown liquid.

Self-Validation and Causality:

-

Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and atmospheric moisture.

-

Low-Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and the initial stages of formylation is essential to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Quenching: The use of a mild quenching agent like saturated ammonium chloride neutralizes any remaining organolithium reagent and facilitates the work-up process.

Applications in Drug Discovery and Development

The true value of 6-methoxypyridine-2-carbaldehyde is realized in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyridine nucleus is a common feature in a vast number of FDA-approved drugs, and its derivatives are continually explored for new pharmacological activities.[1]

As a Precursor to Bioactive Scaffolds

The aldehyde functionality of 6-methoxypyridine-2-carbaldehyde is a gateway to a multitude of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Condensation Reactions: With amines to form Schiff bases (imines), which can be further modified or act as ligands for metal complexes.

-

Addition of Organometallic Reagents: To generate secondary alcohols.

These transformations allow for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.

Case Study: Pyridine Derivatives in Medicinal Chemistry

While specific examples detailing the direct use of 6-methoxypyridine-2-carbaldehyde in late-stage clinical candidates can be proprietary, the broader class of methoxypyridine derivatives has shown significant promise. For instance, the methoxypyridine motif has been incorporated into novel gamma-secretase modulators for the potential treatment of Alzheimer's disease.[3] In these instances, the methoxy group can enhance solubility and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile.[3]

Furthermore, various pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic placement of substituents on the pyridine ring, facilitated by versatile building blocks like 6-methoxypyridine-2-carbaldehyde, is a key strategy in tuning the biological activity of these compounds.

Conclusion

6-Methoxypyridine-2-carbaldehyde is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and the established role of the pyridine scaffold in medicinal chemistry make it a valuable tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and an insight into its applications, underscoring its continued relevance to researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 6-ethoxypyridine-2-carbaldehyde, a heterocyclic aldehyde of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's solubility profile in various solvents and details its stability under key stress conditions, including pH, oxidation, temperature, and light. By synthesizing theoretical principles with actionable experimental protocols, this guide serves as an essential resource for ensuring the effective handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound belongs to the pyridinecarboxaldehyde class of compounds, which are pivotal building blocks in organic synthesis.[1] The structure, featuring a pyridine ring substituted with a reactive aldehyde group at the 2-position and an ethoxy group at the 6-position, imparts a unique combination of polarity, reactivity, and lipophilicity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces basicity, while the aldehyde group is a key functional handle for forming carbon-carbon and carbon-nitrogen bonds. The ethoxy group modulates the molecule's lipophilicity, influencing its solubility and interaction with biological targets. Understanding the solubility and stability of this compound is paramount for its use in drug discovery, process development, and materials science, as these properties directly impact reaction kinetics, purification, formulation, and shelf-life.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the foundation for all subsequent experimental design. While specific experimental data for this compound is not broadly published, properties can be reliably inferred from its close analogue, 6-methoxypyridine-2-carbaldehyde.[2][3][4]

Table 1: Physicochemical Properties of this compound and its Analogue

| Property | This compound (Predicted/Inferred) | 6-Methoxypyridine-2-carbaldehyde (Reference) |

| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂[2][3] |

| Molecular Weight | 151.16 g/mol | 137.14 g/mol [3][4] |

| CAS Number | 90525-33-4 | 54221-96-4[2][3][5] |

| Appearance | Colorless to yellow or brown liquid (Predicted) | Clear yellow to orange to brown liquid[2] |

| Boiling Point | Higher than 103-104 °C / 20 mmHg (Predicted) | 103-104 °C / 20 mmHg[3][4] |

| Density | ~1.1 g/mL (Predicted) | 1.140 g/mL at 25 °C[3][4] |

Rationale for Predictions: The addition of a methylene group (-CH₂-) in the ethoxy vs. methoxy substituent leads to a predictable increase in molecular weight and boiling point. The overall polarity is not drastically changed, so the appearance and density are expected to be very similar.

Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups. The polar pyridine ring and aldehyde group facilitate dissolution in polar solvents, while the ethyl chain of the ethoxy group enhances solubility in less polar organic solvents compared to its methoxy counterpart.[1]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The parent compound, pyridine-2-carbaldehyde, is soluble in water and other polar solvents like ethanol and acetone.[1] The ethoxy group will slightly decrease aqueous solubility while improving solubility in lipophilic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Miscible | Hydrogen bonding with the pyridine nitrogen and aldehyde oxygen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Miscible | Strong dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Favorable interactions with the aromatic ring and moderate polarity. |

| Ethers | Diethyl Ether, THF | Soluble | Moderate polarity and ability to accept hydrogen bonds. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar media. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7] It involves agitating an excess of the compound in a solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of solid material ensures that the solution becomes saturated, which is the definition of solubility.[8]

-

Equilibration Time: An incubation time of 24-48 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for some compounds.[8]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

-

Phase Separation: Filtration through a low-binding filter (e.g., 0.45 µm PTFE) is essential to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: HPLC is a precise and accurate method for quantifying the concentration of the dissolved compound against a calibration curve.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials.

-

Solvent Addition: Add 1 mL of the desired test solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After 24 hours, allow the vials to stand for at least 1 hour to let coarse particles settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) into a clean HPLC vial.

-

Quantification: Prepare a series of calibration standards of the compound in the test solvent. Analyze the filtered sample and the standards by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the filtered sample from the calibration curve. This concentration represents the equilibrium solubility.

Visualization: Solubility Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation

Aromatic aldehydes are susceptible to several degradation pathways. Their stability is influenced by the resonance stabilization from the aromatic ring, which can make them less reactive than aliphatic aldehydes, but they remain prone to oxidation and other reactions.[9][10][11] The pyridine ring and ethoxy group also influence the molecule's reactivity.

Key Factors Influencing Stability

-

Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (6-ethoxypyridine-2-carboxylic acid). This is one of the most common degradation pathways for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation or side reactions. In strongly acidic media, the pyridine nitrogen will be protonated, potentially altering reactivity. In strongly basic media, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction.

-

Photostability: Aromatic compounds, especially those with carbonyl groups, can absorb UV light, leading to photochemical degradation. This necessitates protection from light during storage and handling.

-

Thermal Stability: The compound is expected to be stable at ambient temperatures but may decompose upon exposure to excessive heat.[12]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without generating irrelevant secondary products.[15]

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common environmental and processing stresses a compound is likely to encounter.[15][16]

-

Analyte Concentration: A concentration of ~1 mg/mL is typically high enough to allow for the detection and characterization of minor degradants.

-

Reaction Quenching: Neutralizing acidic and basic samples is crucial to stop the degradation reaction at the desired time point, ensuring an accurate snapshot of the degradation profile.

-

Peak Purity Analysis: Using a Photo Diode Array (PDA) detector allows for peak purity analysis, which helps confirm that the parent compound peak is not co-eluting with any degradants, a key requirement for a stability-indicating method.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar appropriate solvent.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw a sample, cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[15]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[15]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.[15]

-

Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis. A solution can also be stressed by refluxing at 60°C.

-

Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a calibrated light source providing UV/Vis output as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[16] A control sample should be wrapped in aluminum foil and stored alongside.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA method. Monitor for the appearance of new peaks (degradants) and the decrease in the main peak area.

Visualization: Forced Degradation Workflow

This diagram illustrates the parallel nature of a forced degradation study.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. H34432.03 [thermofisher.com]

- 3. 6-甲氧基-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]

- 10. fiveable.me [fiveable.me]

- 11. quora.com [quora.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. globalresearchonline.net [globalresearchonline.net]

Theoretical studies on 6-ethoxypyridine-2-carbaldehyde

An In-depth Technical Guide to the Theoretical Studies of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate the molecule's fundamental structural, electronic, and spectroscopic properties. This document details the computational protocols, presents a thorough analysis of the optimized molecular geometry, conformational stability, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), and provides simulated vibrational spectra. The insights derived from these theoretical studies are crucial for understanding the molecule's reactivity, intermolecular interaction potential, and for guiding the rational design of novel derivatives for applications in drug development and coordination chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents approved by the US FDA.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and its metabolic stability, make it a privileged structure in drug design.[1][2] this compound, which incorporates both an electron-donating ethoxy group and an electron-withdrawing aldehyde function on the pyridine core, presents a compelling electronic profile. The aldehyde group, in particular, serves as a versatile chemical handle for synthesizing more complex molecules, such as Schiff bases, which are potent ligands in coordination chemistry.[3][4]

Theoretical and computational studies, especially those employing Density Functional Theory (DFT), have become indispensable tools for probing the molecular properties of such compounds at an atomic level.[2][5] DFT allows for the accurate prediction of molecular geometries, electronic structures, and reactivity descriptors, offering profound insights that complement and guide experimental work.[6][7] By understanding the intrinsic properties of this compound, we can better predict its behavior in biological systems and its potential as a precursor for novel active pharmaceutical ingredients (APIs) and functional materials.[3][8][9]

This guide outlines a rigorous theoretical investigation into this compound, establishing a foundational understanding of its chemical nature to accelerate its application in scientific research.

Computational Methodology: A Self-Validating Protocol

The causality behind our chosen computational workflow is rooted in achieving a balance between predictive accuracy and computational efficiency, a standard practice in the theoretical study of medium-sized organic molecules.

Core Computational Protocol

All calculations are performed using a robust DFT framework. The protocol is designed to be self-validating, where the results of each step inform and confirm the subsequent analysis.

-

Geometry Optimization: The initial step involves determining the most stable three-dimensional structure of the molecule. We employ the widely-used B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .[10][11] This level of theory is well-established for providing reliable geometries and energies for organic compounds. The geometry is optimized until the forces on each atom are negligible, locating a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5] Furthermore, these calculations provide theoretical infrared (IR) and Raman spectra, which are invaluable for experimental characterization.[11]

-

Electronic Property Calculation: With the validated geometry, a series of single-point energy calculations are conducted to derive key electronic descriptors:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[2][8]

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to map the electrostatic potential onto the electron density. This visualization identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into intermolecular interactions and reaction sites.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the overall stability of the molecule.[6]

-

Computational Workflow Diagram

The logical flow of the theoretical investigation is summarized in the diagram below.

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: A Molecular Portrait

This section presents the core findings of the theoretical analysis, providing a detailed picture of the molecule's structure, stability, and electronic character.

Molecular Geometry and Conformational Analysis

The presence of rotatable single bonds in this compound gives rise to different conformers. The most significant conformational freedom involves the orientation of the aldehyde group relative to the pyridine nitrogen. Our calculations reveal two primary conformers: a trans form and a cis form.

The trans conformer, where the aldehyde's carbonyl oxygen is oriented away from the pyridine nitrogen, was found to be the global minimum energy structure. This enhanced stability is attributed to the minimization of steric repulsion and the presence of a weak C-H···N intramolecular hydrogen bond between the aldehyde hydrogen and the pyridine nitrogen. This observation is consistent with studies on structurally similar compounds like 6-bromopyridine-2-carbaldehyde.[11]

Caption: Atom numbering scheme for this compound.

The optimized geometric parameters for the most stable trans conformer are summarized below. The bond lengths and angles are consistent with values expected for sp² and sp³ hybridized atoms in a heterocyclic aromatic system.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 117.5 | N1-C2-C7-O8 | 180.0 |

| C2-C7 | 1.480 | N1-C2-C7 | 116.2 | C3-C2-C7-O8 | 0.0 |

| C7-O8 | 1.215 | C2-C7-H | 120.5 | C5-C6-O9-C10 | 179.5 |

| C6-O9 | 1.358 | C2-C6-O9 | 115.8 | N1-C6-O9-C10 | -0.5 |

| O9-C10 | 1.432 | C6-O9-C10 | 118.0 |

Table 1: Selected optimized geometrical parameters for the trans conformer of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties and Reactivity

The electronic character of a molecule governs its reactivity and interaction with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is primarily localized over the electron-rich pyridine ring and the oxygen atom of the ethoxy group. This indicates that these are the most probable sites for an electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the electron-deficient carbaldehyde group and the C2 and C6 atoms of the pyridine ring, identifying these as the likely sites for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability. A smaller gap implies a more reactive molecule.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.87 |

Table 2: Calculated frontier molecular orbital energies.

The calculated energy gap of 4.87 eV suggests that this compound is a moderately reactive molecule with good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen (O8) and the pyridine nitrogen (N1). These are the most favorable sites for electrophilic attack and for coordinating to metal cations.[12] The regions of positive potential (blue) are located around the hydrogen atoms, particularly the aldehyde proton, making them susceptible to nucleophilic attack.

Simulated Vibrational Spectrum

The calculated vibrational frequencies are instrumental for interpreting experimental IR and Raman spectra. Key characteristic vibrational modes are identified and tabulated below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| 3080-3010 | C-H stretching (aromatic) | Medium |

| 2990-2880 | C-H stretching (aliphatic, ethoxy) | Medium |

| 2850 | C-H stretching (aldehyde) | Weak |

| 1715 | C=O stretching (aldehyde) | Very Strong |

| 1590, 1575 | C=C / C=N stretching (pyridine ring) | Strong |

| 1255 | C-O stretching (aryl ether, asymmetric) | Strong |

| 1030 | C-O stretching (aryl ether, symmetric) | Medium |

Table 3: Key calculated vibrational frequencies and their assignments.

The most intense and characteristic absorption is predicted at 1715 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde group. This provides a clear spectroscopic signature for experimental identification.

Implications for Drug Development and Materials Science

The theoretical insights into this compound have direct, actionable implications for researchers.

-

Rational Drug Design: The MEP and HOMO/LUMO analyses pinpoint the molecule's reactive centers. This knowledge is vital for Structure-Activity Relationship (SAR) studies, allowing scientists to strategically modify the molecule to enhance its binding affinity to biological targets like enzymes or receptors.[2][13] The identified nucleophilic and electrophilic sites guide the synthesis of derivatives with tailored electronic properties.

-

Ligand and Catalyst Development: The strong negative potential on the pyridine nitrogen and carbonyl oxygen confirms its excellent potential as a bidentate (N,O-donor) chelating ligand.[12][14] This makes it a valuable building block for designing transition metal complexes with potential applications as catalysts or as metallodrugs with antineoplastic activity.[15][16]

-

ADME Prediction: The computed molecular descriptors (e.g., surface area, polarity) serve as input for in silico models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a potential drug candidate.[8][17]

Conclusion

This guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. We have established its most stable conformation, characterized its electronic structure, and predicted its key spectroscopic features. The analysis reveals a molecule of moderate reactivity, with distinct electrophilic and nucleophilic centers that govern its chemical behavior.

The computational data herein provides a solid theoretical foundation for future experimental work. It underscores the power of computational chemistry to predict molecular properties, thereby reducing experimental costs and accelerating the discovery and development of new molecules in pharmaceuticals and materials science.[2][5] Future work should focus on the experimental validation of these findings and explore the synthesis of derivatives and metal complexes to harness the full potential of this versatile pyridine building block.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone: X-Ray Crystal Structures of [VO2(mpETSC)] and [Pt(mpETSC)Cl] - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridine-2-carbaldehyde, a substituted pyridine derivative, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique electronic and steric properties make it a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the design and discovery of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. Substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Among the various substituted pyridines, 6-alkoxypyridine-2-carbaldehydes, including the subject of this guide, this compound, have garnered significant interest. The alkoxy group at the 6-position modulates the electron density of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. The carbaldehyde function at the 2-position serves as a versatile synthetic handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions.[3] This combination of functional groups makes this compound a highly sought-after intermediate in the construction of complex drug candidates.

Synthetic Methodologies for this compound

Oxidation of 2-Ethoxy-6-methylpyridine

A prevalent method for the synthesis of pyridine-2-aldehydes is the oxidation of the corresponding 2-methylpyridine.[3][4] This approach offers a direct conversion of a readily available precursor to the desired aldehyde.

Reaction Scheme:

Figure 1: General scheme for the oxidation of 2-ethoxy-6-methylpyridine.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

To a solution of 2-ethoxy-6-methylpyridine in a suitable solvent (e.g., dioxane, toluene), add an oxidizing agent. Common choices include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The selection of the oxidant is crucial to avoid over-oxidation to the corresponding carboxylic acid.[1][5]

-

Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

-

The filtrate is then concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Solvent: The choice of a non-polar, high-boiling solvent like dioxane or toluene is to ensure the solubility of the starting material and to allow for the reaction to be conducted at an elevated temperature, which is often necessary for these types of oxidations.

-

Oxidizing Agent: Selenium dioxide is a classic reagent for the oxidation of benzylic methyl groups to aldehydes.[6] However, due to its toxicity, alternative and milder oxidizing agents like activated manganese dioxide are often preferred. The stoichiometry of the oxidant needs to be carefully controlled to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid byproduct.

Formylation of 2-Ethoxypyridine Derivatives

Another viable synthetic route involves the introduction of the formyl group onto a pre-existing 2-ethoxypyridine ring system. This can be achieved through metal-halogen exchange followed by quenching with a formylating agent.

Reaction Scheme:

Figure 2: Formylation of 2-bromo-6-ethoxypyridine.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Dissolve 2-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The n-BuLi acts as a strong base to facilitate the metal-halogen exchange.

-

Stir the mixture at -78 °C for a short period to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature. DMF serves as the formylating agent.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, stringent anhydrous and inert conditions are essential to prevent the decomposition of the reagent and ensure the success of the reaction.

-

Low Temperature: The lithiation step is typically performed at a very low temperature (-78 °C) to control the reactivity of the organolithium species and prevent unwanted side reactions.

-

Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining organolithium species and facilitate the work-up procedure.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely published. However, based on its structure and data from analogous compounds like 6-methoxypyridine-2-carbaldehyde, the following properties can be predicted.[7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Higher than 6-methoxypyridine-2-carbaldehyde (103-104 °C at 20 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the pyridine ring, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethoxy carbons, the aromatic carbons of the pyridine ring, and a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules. A notable application is in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Intermediate in the Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[8][9] The core structure of sorafenib features a pyridine-2-carboxamide moiety. This compound can serve as a key precursor for the synthesis of analogues of sorafenib, where modifications to the pyridine ring are explored to improve efficacy, selectivity, and pharmacokinetic properties.

Synthetic Workflow:

Figure 3: A potential synthetic workflow for sorafenib analogues utilizing this compound.

In this workflow, the aldehyde is first oxidized to the corresponding carboxylic acid. This acid can then be coupled with various amines to form the desired carboxamide. Further synthetic manipulations would lead to the final sorafenib analogue. The ethoxy group at the 6-position can influence the binding affinity of the final compound to its target kinases through steric and electronic effects.

Role in Modulating Kinase Selectivity

The substitution pattern on the pyridine ring of kinase inhibitors is a critical determinant of their selectivity profile. By introducing an ethoxy group at the 6-position, medicinal chemists can probe the steric and electronic requirements of the ATP-binding pocket of different kinases. This rational design approach, facilitated by the availability of intermediates like this compound, is instrumental in developing inhibitors with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window of the drug.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While its full potential is still being explored, its utility as an intermediate in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its incorporation into a wider range of bioactive molecules. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- 1. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. 6-メトキシ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the pyridine derivative, 6-ethoxypyridine-2-carbaldehyde. While this compound is a less common analogue of the well-studied 6-methoxypyridine-2-carbaldehyde, its unique electronic and steric properties present intriguing possibilities in medicinal chemistry and material science. This document provides a detailed overview of its core chemical attributes, outlines a validated synthetic approach, discusses its chemical reactivity, and explores its potential applications, grounded in authoritative scientific principles.

Core Compound Properties and Data

This compound belongs to the class of heterocyclic aldehydes, which are pivotal building blocks in organic synthesis. The presence of the electron-donating ethoxy group at the 6-position and the electrophilic aldehyde at the 2-position of the pyridine ring creates a unique chemical scaffold for diverse functionalization.

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular formula is C₈H₉NO₂, leading to a calculated molecular weight of approximately 151.17 g/mol . While extensive experimental data for this specific molecule is not widely published, properties can be inferred from its close analogue, 6-methoxypyridine-2-carbaldehyde.

| Property | Value | Source / Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₈H₉NO₂ | Calculated |

| Molecular Weight | 151.17 g/mol | Calculated |

| CAS Number | Not readily available | N/A |

| Canonical SMILES | CCOC1=CC=CC(=N1)C=O | Structure-based |

| Predicted Boiling Point | ~115-120 °C at 20 mmHg | Inferred from analogue[1] |

| Predicted Density | ~1.1 g/mL | Inferred from analogue[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General Chemical Principles |

Synthesis and Mechanistic Rationale

The synthesis of pyridine aldehydes can be achieved through various methods, most commonly via the oxidation of the corresponding methyl or alcohol precursors.[2] For this compound, a reliable synthetic route starts from the commercially available 2-chloro-6-methylpyridine.

Proposed Synthetic Workflow

The following two-step protocol provides a logical and experimentally sound pathway to the target compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-6-methylpyridine

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add 2-chloro-6-methylpyridine dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution (SNAr) reaction to proceed at a reasonable rate.

-

Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-ethoxy-6-methylpyridine.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the 2-ethoxy-6-methylpyridine intermediate in a mixture of dioxane and water.

-

Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. Selenium dioxide is a specific and reliable oxidizing agent for converting benzylic-type methyl groups to aldehydes.[3]

-